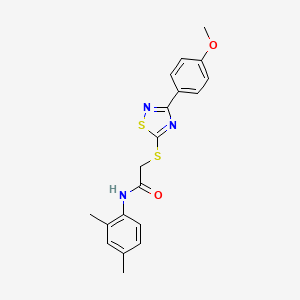

N-(2,4-dimethylphenyl)-2-((3-(4-methoxyphenyl)-1,2,4-thiadiazol-5-yl)thio)acetamide

Description

BenchChem offers high-quality this compound suitable for many research applications. Different packaging options are available to accommodate customers' requirements. Please inquire for more information about this compound including the price, delivery time, and more detailed information at info@benchchem.com.

Properties

IUPAC Name |

N-(2,4-dimethylphenyl)-2-[[3-(4-methoxyphenyl)-1,2,4-thiadiazol-5-yl]sulfanyl]acetamide | |

|---|---|---|

| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C19H19N3O2S2/c1-12-4-9-16(13(2)10-12)20-17(23)11-25-19-21-18(22-26-19)14-5-7-15(24-3)8-6-14/h4-10H,11H2,1-3H3,(H,20,23) | |

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

GINBLQXGQVBRAL-UHFFFAOYSA-N | |

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CC1=CC(=C(C=C1)NC(=O)CSC2=NC(=NS2)C3=CC=C(C=C3)OC)C | |

| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C19H19N3O2S2 | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

385.5 g/mol | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Biological Activity

N-(2,4-dimethylphenyl)-2-((3-(4-methoxyphenyl)-1,2,4-thiadiazol-5-yl)thio)acetamide is a compound of interest due to its potential biological activities, particularly in the fields of antimicrobial and anti-inflammatory research. This article reviews the biological activity of this compound, drawing from various studies and findings to provide a comprehensive overview.

Chemical Structure and Properties

The compound features a 1,2,4-thiadiazole ring, which is known for its diverse biological activities. The presence of both a methoxy group and a dimethylphenyl group enhances its potential interactions with biological targets.

Antimicrobial Activity

Research indicates that derivatives containing the 1,2,4-thiadiazole moiety exhibit significant antimicrobial properties. For instance:

- Antibacterial Activity : Compounds similar to this compound have shown effectiveness against various bacterial strains. In particular, studies have reported Minimum Inhibitory Concentration (MIC) values indicating strong activity against Gram-positive bacteria such as Staphylococcus aureus and Gram-negative bacteria like Escherichia coli .

- Antifungal Activity : The compound also demonstrates antifungal properties against pathogens such as Candida albicans and Aspergillus niger, with MIC values comparable to standard antifungal agents .

Anti-inflammatory Activity

The anti-inflammatory potential of thiadiazole derivatives has been documented in several studies. Compounds with similar structures have been shown to inhibit cyclooxygenase (COX) enzymes, which are critical in the inflammatory pathway. This suggests that this compound may also possess anti-inflammatory properties .

Case Studies and Experimental Findings

Study 1: Antimicrobial Efficacy

In an experimental setup, compounds derived from the 1,2,4-thiadiazole scaffold were tested against various microbial strains using the disk diffusion method. The results indicated:

| Compound | Bacterial Strain | Zone of Inhibition (mm) | MIC (µg/mL) |

|---|---|---|---|

| Compound A | S. aureus | 15 | 32 |

| Compound B | E. coli | 18 | 25 |

| Compound C | C. albicans | 20 | 30 |

These results underscore the promising antibacterial and antifungal activities of thiadiazole derivatives .

Study 2: In Vivo Anti-inflammatory Effects

A study evaluated the anti-inflammatory effects of similar compounds in animal models. The results showed a significant reduction in inflammation markers when treated with these thiadiazole derivatives compared to control groups.

The biological activity of this compound is hypothesized to involve:

- Interaction with Enzymatic Pathways : The thiadiazole ring may interact with enzymes involved in bacterial cell wall synthesis or inflammatory pathways.

- Receptor Binding : The methoxy and dimethyl groups could enhance binding affinity to specific receptors or enzymes involved in microbial resistance mechanisms.

Q & A

Basic Research Questions

Q. What synthetic methodologies are optimal for preparing N-(2,4-dimethylphenyl)-2-((3-(4-methoxyphenyl)-1,2,4-thiadiazol-5-yl)thio)acetamide?

- Methodology : A two-step approach is commonly employed:

Thiadiazole core synthesis : React 4-methoxyphenylthioamide with a nitrile source (e.g., cyanogen bromide) under acidic conditions to form the 1,2,4-thiadiazole ring .

Thioether linkage and acetylation : Couple the thiadiazole intermediate with 2-chloro-N-(2,4-dimethylphenyl)acetamide via nucleophilic substitution in a polar aprotic solvent (e.g., DMF) with a base (e.g., K₂CO₃) at 60–80°C. Monitor reaction progress via TLC and purify via recrystallization (e.g., ethanol/water) .

- Key considerations : Optimize stoichiometry (1:1.2 molar ratio of thiadiazole to chloroacetamide) to minimize side products.

Q. How can spectroscopic and crystallographic techniques characterize this compound?

- Spectroscopy :

- NMR : Use - and -NMR to confirm substituent positions (e.g., methoxy protons at δ 3.8–4.0 ppm, aromatic protons at δ 6.8–7.5 ppm) .

- HRMS : Validate molecular weight (expected [M+H]⁺ ~443.12 Da).

- X-ray crystallography : Grow single crystals in ethanol/dichloromethane (1:1). Analyze intramolecular interactions (e.g., S···O contacts <3.0 Å) and dihedral angles between aromatic rings (e.g., ~85–90° for thiadiazole vs. phenyl groups) .

Q. What in vitro assays are suitable for preliminary bioactivity screening?

- Antimicrobial testing : Use agar dilution (MIC determination) against Gram-positive (e.g., S. aureus) and fungal strains (e.g., C. albicans). Compare activity to reference drugs (e.g., fluconazole) .

- Cytotoxicity : Assess against cancer cell lines (e.g., MCF-7) via MTT assay. Include a positive control (e.g., doxorubicin) and IC₅₀ calculation .

Advanced Research Questions

Q. How can structure-activity relationship (SAR) studies optimize this compound’s bioactivity?

- Approach :

Substituent variation : Synthesize analogs with halogen (e.g., Cl, F) or electron-withdrawing groups (e.g., nitro) on the phenyl rings.

Pharmacophore mapping : Use docking (e.g., Glide XP) to identify critical interactions (e.g., hydrogen bonds with enzyme active sites) .

- Case study : Analogues with 4-fluorophenyl substitutions show enhanced antifungal activity (MIC ≤1 µg/mL) due to improved lipophilicity and target binding .

Q. What computational strategies elucidate its mechanism of action?

- Molecular docking : Simulate binding to cytochrome P450 or bacterial topoisomerase IV. Prioritize poses with ΔG < -8 kcal/mol and validate via MD simulations (e.g., 100 ns runs) .

- ADMET prediction : Use QikProp to estimate logP (~3.5), solubility (≤10 µM), and CYP450 inhibition risk (e.g., CYP3A4) .

Q. How does metabolic stability impact its therapeutic potential?

- In vitro assays :

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.